molecular formula C19H21NO3 B5762748 (6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-p-tolyl-methanone

(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-p-tolyl-methanone

Cat. No.: B5762748
M. Wt: 311.4 g/mol
InChI Key: VSMQUWJZEFFCLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-p-tolyl-methanone is a chemical compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of methoxy groups at the 6 and 7 positions, a dihydroisoquinoline core, and a p-tolyl methanone moiety

Preparation Methods

The synthesis of (6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-p-tolyl-methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dihydroisoquinoline core, followed by the introduction of methoxy groups at the 6 and 7 positions. The final step involves the attachment of the p-tolyl methanone moiety. Reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-p-tolyl-methanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and p-tolyl positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles.

Scientific Research Applications

(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-p-tolyl-methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a bioactive compound with various biological activities.

    Medicine: Research is ongoing to investigate its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-p-tolyl-methanone involves its interaction with specific molecular targets and pathways. It may act on enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-p-tolyl-methanone can be compared with other isoquinoline derivatives, such as:

Properties

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-13-4-6-14(7-5-13)19(21)20-9-8-15-10-17(22-2)18(23-3)11-16(15)12-20/h4-7,10-11H,8-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMQUWJZEFFCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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